4-[[2-Amino-5-(1-methylpyrazol-4-yl)-3-pyridyl]oxymethyl]piperidin-4-ol
Description
4-[[2-Amino-5-(1-methylpyrazol-4-yl)-3-pyridyl]oxymethyl]piperidin-4-ol is a heterocyclic compound featuring a piperidin-4-ol core substituted with a pyridyl-oxymethyl group and a 1-methylpyrazol-4-yl moiety. This structure confers unique physicochemical and pharmacological properties, particularly in modulating serotonin (5-HT) receptor activity. The compound’s pyrazole and pyridine rings enhance its binding affinity to G protein-coupled receptors (GPCRs), while the hydroxyl and amino groups improve solubility and metabolic stability .
Properties
Molecular Formula |
C15H21N5O2 |
|---|---|
Molecular Weight |
303.36 g/mol |
IUPAC Name |
4-[[2-amino-5-(1-methylpyrazol-4-yl)pyridin-3-yl]oxymethyl]piperidin-4-ol |
InChI |
InChI=1S/C15H21N5O2/c1-20-9-12(8-19-20)11-6-13(14(16)18-7-11)22-10-15(21)2-4-17-5-3-15/h6-9,17,21H,2-5,10H2,1H3,(H2,16,18) |
InChI Key |
DTGRSOVAQMVMHA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=C(N=C2)N)OCC3(CCNCC3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-Amino-5-(1-methylpyrazol-4-yl)-3-pyridyl]oxymethyl]piperidin-4-ol typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[[2-Amino-5-(1-methylpyrazol-4-yl)-3-pyridyl]oxymethyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
4-[[2-Amino-5-(1-methylpyrazol-4-yl)-3-pyridyl]oxymethyl]piperidin-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[[2-Amino-5-(1-methylpyrazol-4-yl)-3-pyridyl]oxymethyl]piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues Targeting 5-HT Receptors
The compound shares structural homology with other piperidin-4-ol derivatives, such as 1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol () and LY344864 (a 5-HT1F agonist). Key differences include:
- Naphthalene vs. Pyrazole: The naphthalene group in the comparator compound increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility.
- Quinoline vs. Pyridine: The quinoline moiety in the comparator compound provides stronger π-π stacking interactions with aromatic residues in receptor binding pockets, while the pyridine group in the target compound may reduce off-target effects .
Pharmacological Profiles
Metabolic and Stability Data
- Metabolite Profile: Unlike 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (a nitrosamine-derived metabolite in ), the target compound lacks nitrosamine groups, reducing carcinogenic risk.
- Solubility : The hydroxyl group in the piperidin-4-ol core enhances solubility compared to 3-(4-methylphenyl)-5-piperidin-4-yl-1,2,4-oxadiazole hydrochloride (), which relies on hydrochloride salt formation for solubility .
Key Research Findings
- Receptor Specificity: The pyrazole and pyridine moieties in this compound likely enhance selectivity for 5-HT1F over 5-HT2B (Ki = 343 nM for comparator compound ).
- cAMP Modulation: In human beta cells, piperidin-4-ol derivatives like the comparator compound increase cAMP signals (Fig.
- Toxicological Advantage: Absence of nitrosamine or pyridyl-butanol groups (cf. ) minimizes genotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
